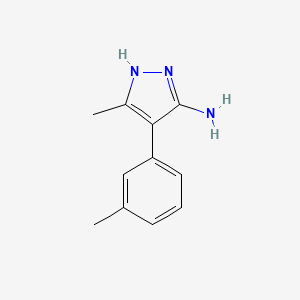

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine (MMPP) is an organic compound with a pyrazole ring structure, which is composed of three nitrogen atoms and five carbon atoms. It is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. MMPP has been found to have properties such as antioxidant, anti-inflammatory, and anti-bacterial activities. This compound has been investigated for its potential uses in the development of pharmaceuticals, cosmetics, and food products.

Aplicaciones Científicas De Investigación

XRD and DFT Studies on Pyrazole Derivatives

The pyrazole derivative 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine has been studied using X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations. These studies focused on the reductive cyclization process in pyrazole derivatives, revealing the significance of intramolecular hydrogen bonding in influencing the reactivity of these compounds (Szlachcic et al., 2020).

Synthesis of Fluorescent Chemosensors

This chemical has been utilized in the synthesis of novel diarylethenes that serve as multi-responsive fluorescent chemosensors for metal ions like Al3+ and Zn2+. These sensors exhibit low detection limits and can be used in actual water samples for effective detection of these metal ions (Gao et al., 2018).

Corrosion Inhibition Studies

Studies have shown that bipyrazolic compounds, including those related to this compound, act as efficient inhibitors for the corrosion of pure iron in acidic media. These compounds demonstrate a significant inhibitory effect, increasing with concentration (Chetouani et al., 2005).

Synthesis and Characterization of Schiff Bases

Schiff bases derived from pyrazole derivatives, including those related to this compound, have been synthesized and structurally characterized. These studies included the analysis of their Cu(II) complexes and explored their potential applications in various fields (Jadeja et al., 2004).

Synthesis of Heterocyclic Disazo Dyes

Pyrazole derivatives have been used in the synthesis of novel heterocyclic disazo dyes. These dyes demonstrate interesting solvatochromic behavior and have potential applications in various industrial sectors (Karcı & Karcı, 2008).

Ionic Liquid-Catalyzed Synthesis

This compound has been used in the synthesis of pyrazolo[3,4-b]pyridines in ionic liquid, demonstrating an environmentally friendly, high-yield, and milder reaction condition process (Shi et al., 2010).

Propiedades

IUPAC Name |

5-methyl-4-(3-methylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-3-5-9(6-7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJNNUSSCINBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(NN=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)

![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)